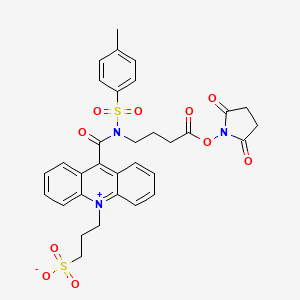
Nsp-SA-nhs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nsp-SA-nhs is an acridinium ester that can be used for chemiluminescent immunoassay . A rapid and sensitive chemiluminescent immunoassay of Bisphenol A (BPA) with NSP-SA-NHS-labeled has been developed .
Synthesis Analysis
The synthesis of NSP-SA-NHS involves dissolving 1mg BSA in 0.3 mL PBS (solution A), and 0.2 mg NSP-SA-NHS is dissolved in 40 μL DMF (solution B). Solution B is added to solution A, mixed at 18°C, 130 rpm, and dark for 12 h. The mixture is then dialyzed with 500 mL of distilled water at 4°C for 2 days .Molecular Structure Analysis
The molecular formula of NSP-SA-NHS is C32H31N3O10S2 . The InChI code is 1S/C32H31N3O10S2/c1-22-13-15-23 (16-14-22)47 (43,44)34 (20-6-12-30 (38)45-35-28 (36)17-18-29 (35)37)32 (39)31-24-8-2-4-10-26 (24)33 (19-7-21-46 (40,41)42)27-11-5-3-9-25 (27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 .Chemical Reactions Analysis
The chemical reaction of NSP-SA-NHS involves the addition of solution B to solution A, mixing at 18°C, 130 rpm, and dark for 12 h. The mixture is then dialyzed with 500 mL of distilled water at 4°C for 2 days .Physical And Chemical Properties Analysis
NSP-SA-NHS has a molecular weight of 681.73 . It is a solid substance with a light yellow to yellow color . It is stored at -20°C, sealed storage, away from moisture and light .Scientific Research Applications
Nanotoxicology of Nanosized Particles (NSPs) : The paper titled "Nanotoxicology: An Emerging Discipline Evolving from Studies of Ultrafine Particles" by G. Oberdörster, E. Oberdörster, and Jan Oberdörster (2005) discusses nanotoxicology, which deals with the safety evaluation of engineered nanostructures and nanodevices. This field emerges from studies on airborne nanosized particles (NSPs), focusing on their inhalation, ingestion, skin uptake, and injection. The paper highlights the biological interactions and potential hazards of NSPs, emphasizing the need for research on their interactions with subcellular structures (Oberdörster, Oberdörster, & Oberdörster, 2005).
Nurse Scheduling Problem (NSP) and Meta-heuristic Algorithm : The study "Maximizing the nurses’ preferences in nurse scheduling problem: mathematical modeling and a meta-heuristic algorithm" by H. Jafari and Nasser Salmasi (2015) discusses the Nurse Scheduling Problem (NSP). It focuses on assigning shifts to nurses by considering various factors like hospital policies and labor laws. A mathematical programming model and a meta-heuristic algorithm based on simulated annealing are proposed for optimizing nurse schedules (Jafari & Salmasi, 2015).
Medical Applications of Nanosilver Particles (NSPs) : In "Nanosilver particles in medical applications: synthesis, performance, and toxicity" by L. Ge, Qingtao Li, Meng Wang, Jun Ouyang, Xiaojiang Li, M. Xing (2014), the focus is on nanosilver particles (NSPs) and their biomedical applications. The review discusses the synthesis routes, physicochemical properties, and applications of NSPs in medical fields, including drug delivery and medical device coating. It also addresses the potential toxicology considerations of NSPs (Ge et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nsp-SA-nhs is an acridinium ester . The primary targets of Nsp-SA-nhs are proteins, antigens, antibodies, and nucleic acids (DNA, RNA) . These targets contain primary amine groups that can react with Nsp-SA-nhs .
Mode of Action
Nsp-SA-nhs interacts with its targets through a coupling reaction . Under alkaline conditions, N-succinimidyloxycarboxypropyl (NHS) acts as a leaving group and is replaced, forming a stable amide bond between the protein and the acridinium ester .
Biochemical Pathways
The primary biochemical pathway involved in the action of Nsp-SA-nhs is the chemiluminescent immunoassay . In this pathway, Nsp-SA-nhs is used as a label for the target molecules, enhancing the detection sensitivity of the immunoassay.
Result of Action
The result of Nsp-SA-nhs action is the formation of a stable amide bond with the target molecule . This allows Nsp-SA-nhs to act as a label in chemiluminescent immunoassays, enhancing the detection sensitivity. For example, a rapid and sensitive chemiluminescent immunoassay of Bisphenol A (BPA) with Nsp-SA-nhs-labeled has been developed .
properties
IUPAC Name |
3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFCNGKUXYNDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Nsp-SA-nhs and what is its primary application based on the provided research?
A1: Nsp-SA-nhs is a dye molecule designed to enhance chemiluminescence, making it particularly useful in immunoassays. While its exact chemical structure remains undisclosed in the abstracts, it is reported to possess a strong surface-enhanced Raman scattering (SERS) effect. [] This property makes it suitable for use as a label in chemiluminescent immunoassays (CLIA) for detecting analytes like Bisphenol A (BPA). []
Q2: How is Nsp-SA-nhs used in detecting Bisphenol A?
A2: The research indicates that Nsp-SA-nhs is conjugated to Bovine Serum Albumin (BSA) along with BPA to create a labeled conjugate. [] This conjugate likely competes with free BPA in a sample for binding to anti-BPA antibodies. The chemiluminescent signal generated is then inversely proportional to the concentration of BPA in the sample. A calibration curve using known BPA concentrations allows for quantification of BPA levels in unknown samples.
Q3: What are the potential advantages of using Nsp-SA-nhs in immunoassays compared to other methods?
A3: While the abstracts don't directly compare Nsp-SA-nhs to other methods, its use in CLIA suggests potential advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

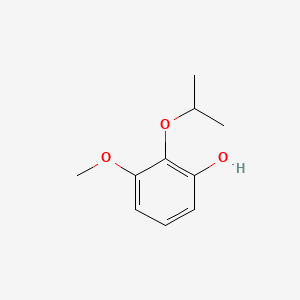

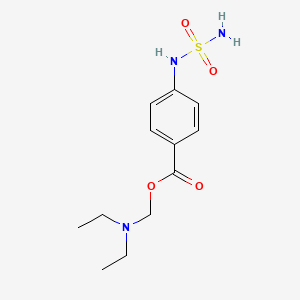
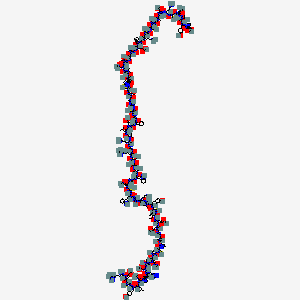
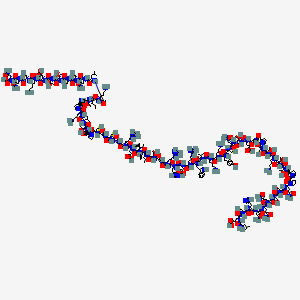
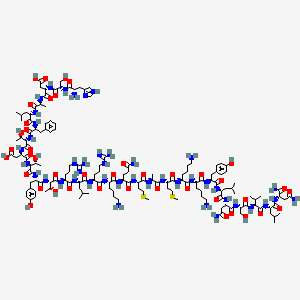
![[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide](/img/structure/B561549.png)
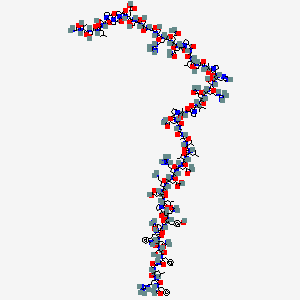

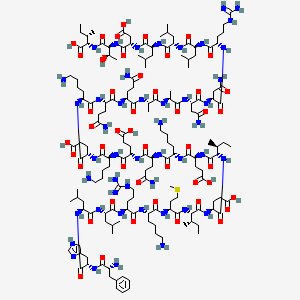
![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)